
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a versatile chemical compound with a wide range of applications in scientific research. It is known for its potential in drug discovery, agricultural studies, and material science. The compound features a pyrimidine moiety, which is a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the phenyl group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the phenoxy group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol reacts with a halogenated pyrimidine.
Formation of the propanamide moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Des Réactions Chimiques
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy or phenyl groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide has numerous scientific research applications, including:
Drug Discovery: The compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties.
Agricultural Studies: It is used in the study of plant growth regulators and pesticides, contributing to the development of more effective and environmentally friendly agricultural products.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of prostaglandin E2 (PGE2), which is involved in inflammation . Additionally, the compound may interact with other molecular targets, such as nuclear factor kappa B (NF-κB) and various cytokines, to exert its biological effects.
Comparaison Avec Des Composés Similaires
2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide can be compared with other similar compounds, such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyrimidine core and exhibit similar biological activities, such as anti-inflammatory and antimicrobial properties.
Phenylpyrimidine derivatives: These compounds have a phenyl group attached to the pyrimidine core and are known for their antitumor and antiviral activities.
Phenoxypropanamide derivatives: These compounds contain a phenoxy group and a propanamide moiety, and are used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse range of applications and biological activities.
Propriétés
IUPAC Name |
2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16(26-19-10-6-3-7-11-19)21(25)22-13-12-17-14-23-20(24-15-17)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGGVHQHPECEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
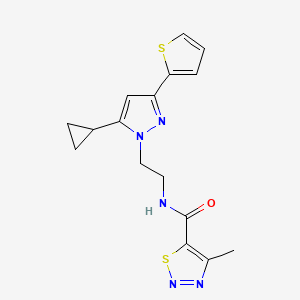

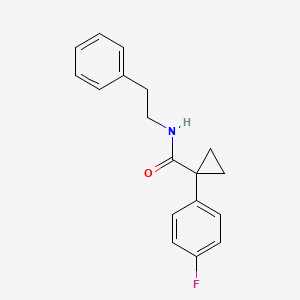
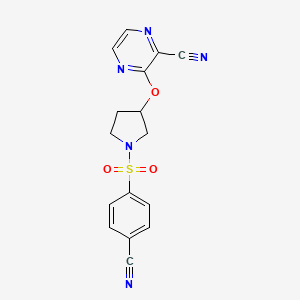
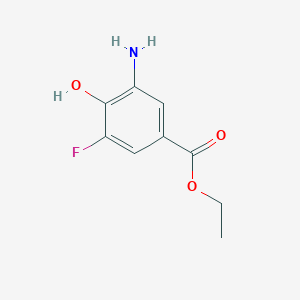
![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)
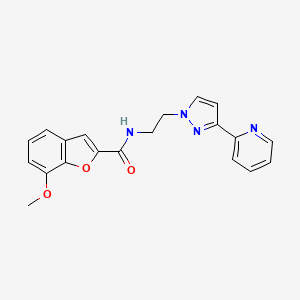
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)
![3-[1-(3,4,5-Triethoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2635309.png)
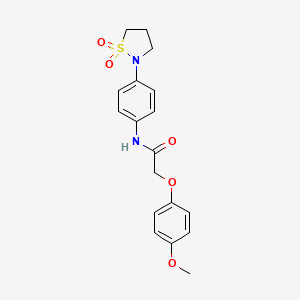
![1-[5-(4-ethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2635312.png)
![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)
